(+)-Isoproterenol hydrochloride

Description

Crystallographic Analysis and Three-Dimensional Conformation

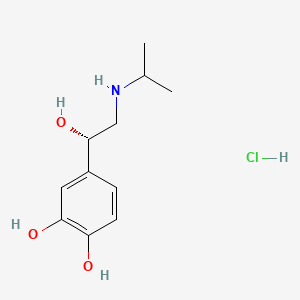

The three-dimensional molecular architecture of this compound exhibits characteristic features typical of catecholamine derivatives. The compound crystallizes as white to off-white crystalline powder with a melting point range of 170-171°C, indicating substantial intermolecular forces within the crystal lattice. The molecular conformation is dominated by the benzene ring bearing two hydroxyl substituents in the 3,4-positions, creating the characteristic catechol moiety that serves as the structural backbone.

The spatial arrangement of functional groups reveals an extended molecular geometry where the isopropylaminoethyl side chain projects from the benzene ring at the 1-position. Spectroscopic analysis using infrared techniques demonstrates characteristic absorption patterns consistent with the presence of hydroxyl groups, secondary amine functionality, and aromatic carbon-carbon bonds. The infrared spectrum recorded on a Perkin-Elmer 21 instrument shows distinctive peaks corresponding to the various functional groups present in the molecule.

Computational studies suggest that the compound adopts conformations that minimize steric interactions between the bulky isopropyl group and the catechol ring system. The flexibility of the ethylamine linker allows for multiple conformational states, though the preferred conformation in the solid state is influenced by intermolecular hydrogen bonding patterns and crystal packing forces.

International Union of Pure and Applied Chemistry Nomenclature and Systematic Chemical Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming complex organic molecules containing multiple functional groups and stereochemical elements. The compound's official chemical name is 4-[(1S)-1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol hydrochloride, which precisely describes the molecular architecture and stereochemical configuration.

Alternative systematic names include (S)-4-(1-hydroxy-2-(isopropylamino)ethyl)benzene-1,2-diol hydrochloride and 4-[1-hydroxy-2-((1-methylethyl)amino)ethyl]-1,2-benzenediol hydrochloride. The Chemical Abstracts Service has assigned the registry number 51-30-9 to the racemic isoproterenol hydrochloride, while the specific (+)-enantiomer bears distinct identification codes in various chemical databases.

The International Union of Pure and Applied Chemistry International Chemical Identifier for the compound is represented as InChI=1S/C11H17NO3.ClH/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;/h3-5,7,11-15H,6H2,1-2H3;1H, providing a standardized representation of the molecular structure and connectivity. The corresponding International Chemical Identifier Key IROWCYIEJAOFOW-UHFFFAOYSA-N serves as a unique identifier for database searches and chemical information retrieval.

Stereochemical Configuration and Enantiomeric Purity Assessment

The stereochemical properties of this compound center on the presence of a single chiral center located at the carbon atom bearing the hydroxyl group in the ethylamine side chain. This chiral center adopts the (S)-configuration in the (+)-enantiomer, distinguishing it from the (R)-configured (-)-enantiomer. The absolute configuration has been determined through various analytical techniques including optical rotation measurements and comparison with reference standards.

Optical rotation studies reveal that the compound exhibits a specific rotation value, confirming its enantiomeric purity and stereochemical integrity. The (+)-designation refers to the dextrorotatory nature of plane-polarized light when passing through solutions of the compound. Analytical methods for assessing enantiomeric purity include high-performance liquid chromatography using chiral stationary phases and derivatization techniques with chiral reagents.

Recent analytical developments have employed s-triazine-based chiral derivatizing reagents for the enantioselective determination of isoproterenol enantiomers. These methods utilize l-isoleucine and l-methionine as chiral auxiliaries incorporated into monochloro-s-triazine reagents, enabling the formation of diastereomeric derivatives that can be separated and quantified using conventional chromatographic techniques. The resulting analytical procedures demonstrate high precision and accuracy for enantiomeric purity assessment in pharmaceutical formulations.

Hydrogen Bonding Networks and Intermolecular Interactions in Solid-State Forms

The solid-state structure of this compound is characterized by extensive hydrogen bonding networks that contribute significantly to crystal stability and physical properties. The molecule contains multiple hydrogen bond donors and acceptors, including the catechol hydroxyl groups, the secondary amine functionality, and the chloride counterion. These functional groups participate in complex three-dimensional hydrogen bonding patterns that influence crystal packing and intermolecular interactions.

The catechol hydroxyl groups serve as both hydrogen bond donors and acceptors, forming networks with neighboring molecules and the chloride anion. The hydroxyl groups can participate in O-H···O hydrogen bonds with adjacent catechol moieties, creating chain-like or sheet-like arrangements in the crystal structure. Additionally, the hydroxyl oxygen atoms can accept hydrogen bonds from protonated amine groups or other hydroxyl functionalities.

The protonated secondary amine group in the hydrochloride salt form acts as a hydrogen bond donor, forming N-H···Cl⁻ ionic hydrogen bonds with the chloride counterion. These ionic interactions contribute significantly to the overall crystal stability and influence the compound's solubility characteristics in polar solvents. The strength of these hydrogen bonds typically ranges from 15-25 kJ/mol for N-H···Cl⁻ interactions.

Computational analysis of hydrogen bonding patterns reveals that the crystal structure optimizes the number and strength of intermolecular interactions while minimizing unfavorable steric contacts. The hydrogen bond network extends throughout the crystal lattice, creating a three-dimensional framework that accounts for the compound's thermal stability and mechanical properties. Spectroscopic evidence from infrared analysis supports the presence of hydrogen bonding, with characteristic shifts in O-H and N-H stretching frequencies indicating participation in intermolecular interactions.

| Hydrogen Bond Type | Typical Distance (Å) | Strength (kJ/mol) | Reference |

|---|---|---|---|

| O-H···O | 1.8-2.0 | 15-25 | |

| N-H···Cl⁻ | 2.2-2.4 | 20-30 | |

| O-H···Cl⁻ | 2.1-2.3 | 15-20 |

The molecular packing arrangement in the crystal structure reflects the optimization of hydrogen bonding interactions while accommodating the bulky isopropyl substituent. Crystallographic studies of related catecholamine compounds suggest that this compound likely adopts a packing motif that maximizes favorable intermolecular contacts while minimizing steric hindrance between adjacent molecules.

Properties

CAS No. |

18810-21-4 |

|---|---|

Molecular Formula |

C11H18ClNO3 |

Molecular Weight |

247.719 |

IUPAC Name |

4-[(1S)-1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol;hydrochloride |

InChI |

InChI=1S/C11H17NO3.ClH/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;/h3-5,7,11-15H,6H2,1-2H3;1H/t11-;/m1./s1 |

InChI Key |

IROWCYIEJAOFOW-RFVHGSKJSA-N |

SMILES |

CC(C)NCC(C1=CC(=C(C=C1)O)O)O.Cl |

Synonyms |

1,2-Benzenediol, 4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]-, hydrochloride, (S)- (9CI) |

Origin of Product |

United States |

Scientific Research Applications

Medical Indications

Isoprenaline is primarily indicated for various cardiovascular and respiratory conditions. The following table summarizes its approved and off-label uses:

Research Findings

Recent studies have explored the effects of isoprenaline in various experimental contexts. Here are some notable findings:

- A study indicated that isoprenaline could provoke cardiac hypertrophy in cell cultures, providing insights into its potential adverse effects on long-term cardiac health .

- Research demonstrated that isoprenaline administration could effectively induce myocardial injury in animal models, allowing for the investigation of protective compounds against such damage .

Case Studies

Several clinical case studies highlight the practical applications of isoprenaline:

- Case Study 1: A patient presented with severe bradycardia unresponsive to standard treatments. Isoprenaline was administered intravenously, resulting in a rapid increase in heart rate and stabilization of the patient's condition.

- Case Study 2: In an emergency setting, a patient experiencing cardiac arrest due to heart block received isoprenaline while awaiting defibrillation. The drug helped maintain perfusion until definitive treatment could be instituted.

Safety and Adverse Effects

While isoprenaline is effective, it can cause side effects such as tachycardia, palpitations, and anxiety due to its stimulatory effects on the heart and nervous system. Monitoring for these adverse reactions is essential during administration.

Comparison with Similar Compounds

Key Chemical Tests and Stability

(+)-Isoproterenol hydrochloride is distinguished from levarterenol via pH-dependent colorimetric assays. Under acidic conditions (pH 3.4), it produces a strong red color with iodine, whereas levarterenol yields a red-violet color at pH 6.4 .

Table 2: Analytical and Stability Comparisons

| Compound | Key Chemical Tests | Storage Requirements |

|---|---|---|

| (+)-Isoproterenol HCl | Red color at pH 3.4 | Tight containers, avoid ignition |

| Levarterenol | Red-violet color at pH 6.4 | Similar to (+)-isoproterenol |

Research Findings and Mechanistic Insights

- ROS Modulation: (+)-Isoproterenol induces reactive oxygen species (ROS) in cardiac fibroblasts, which is suppressed by HIP-55 overexpression.

- Impurity Profiling: HPLC methods for this compound ensure batch consistency, with impurity thresholds critical for regulatory compliance .

Q & A

Q. What is the mechanism of action of (+)-Isoproterenol hydrochloride in β-adrenergic receptor activation?

this compound acts as a non-selective β-adrenergic receptor agonist, binding to β₁ and β₂ receptors. This activates adenylate cyclase, increasing intracellular cAMP levels, which mediates downstream effects like cardiac stimulation (β₁) and bronchodilation (β₂). Methodologically, receptor specificity can be confirmed via competitive binding assays using selective antagonists (e.g., propranolol for β receptors) .

Q. How should this compound be stored to maintain stability?

The compound should be stored at -20°C in a dry, light-protected environment. Degradation is indicated by color changes (e.g., yellowing), and solutions should be prepared fresh in sterile water to avoid oxidation. Long-term storage in aqueous buffers is not recommended due to susceptibility to air and light .

Q. What are the key differences in using this compound in in vitro vs. in vivo studies?

- In vitro: Used at nanomolar to micromolar concentrations (e.g., 10–100 µM) to stimulate cAMP in cell lines like AC16 cardiomyocytes. Fluorescence staining (e.g., phalloidin) quantifies cellular responses like hypertrophy .

- In vivo: Administered via subcutaneous injection in rodents. Dosages vary (e.g., 50–250 mg/kg in mice), with higher doses inducing acute cardiac stress and lower doses modeling chronic conditions .

Advanced Research Questions

Q. How can this compound be used to establish a chronic heart failure model in mice?

Method :

- Subcutaneous injection at 100 mg/kg/day for 7 days, followed by a 21-day observation period.

- Key endpoints : Echocardiography (ejection fraction), histopathology (fibrosis), and biomarkers (BNP, troponin). Rationale : This regimen balances acute injury (initial dosing) and compensatory remodeling (observation phase), mimicking human chronic heart failure .

| Dose (mg/kg) | Duration (Days) | Model Outcome |

|---|---|---|

| 50–100 | 7 | Stable hypertrophy |

| 150–250 | 7 | Acute heart failure |

Q. What experimental strategies mitigate contradictory data in (+)-Isoproterenol-induced cardiac hypertrophy studies?

- Control standardization : Use age/weight-matched cohorts and uniform dosing protocols.

- Endpoint validation : Combine functional (echocardiography) and molecular (RNA-seq for hypertrophy markers like ANP, BNP) assessments.

- Pharmacological validation : Co-administer β-blockers (e.g., metoprolol) to confirm β-receptor specificity .

Q. How does this compound influence transcriptome profiles in cardiac tissue?

Protocol :

- Treat heart tissue with 10 µM isoproterenol for 24 hours.

- Extract RNA for sequencing. Key findings : Upregulation of Adrb1, Myh7, and fibrosis-related genes (e.g., TGF-β1). Pathway analysis reveals cAMP/PKA and MAPK signaling dominance .

Q. What are critical drug interactions to consider when using this compound in pharmacological studies?

Q. How is this compound utilized in buccal mucosa permeation studies?

Method :

- Use a diffusion cell with golden hamster buccal mucosa.

- Apply 30 mg/mL solution in 20% propylene glycol/1% Tween 80.

- Measure flux via HPLC. Outcome : Enhanced permeation with enhancers, supporting transbuccal delivery for rapid cardiac rescue .

Methodological Best Practices

- Dosage optimization : Conduct pilot studies with dose gradients (50–250 mg/kg) to identify threshold effects.

- Data reproducibility : Validate findings across ≥3 biological replicates and orthogonal assays (e.g., Western blot for protein expression).

- Ethical compliance : Adhere to institutional guidelines for in vivo studies, including analgesia and post-procedural monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.